Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-oxo-1-thiophen-3-ylpropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-10(4-6-14)9-5-7-17-8-9/h5-8,10H,4H2,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCISWYLBBYIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation-Protection Strategy
The most widely documented method involves a two-step condensation and protection sequence:
- Aldol Condensation : 3-Thiophenecarboxaldehyde reacts with ethyl acetoacetate in the presence of a base (e.g., piperidine) to form 3-(3-oxo-1-(thiophen-3-yl)propylidene)pentane-2,4-dione.
- Carbamate Protection : The intermediate is treated with tert-butyl carbamate (Boc₂O) in dichloromethane, catalyzed by p-toluenesulfonic acid (PTSA), to install the Boc-protecting group.
Key Reaction Parameters :
- Temperature: 0–25°C (condensation), room temperature (protection)
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Catalyst: PTSA (5–10 mol%)
- Yield: 68–75% after purification via silica gel chromatography.
Table 1: Representative Laboratory-Scale Synthesis
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Aldol Condensation | 3-Thiophenecarboxaldehyde, ethyl acetoacetate, piperidine | 0°C → RT, 12 hr | 82% |
| Boc Protection | Boc₂O, PTSA, DCM | RT, 6 hr | 73% |
Grignard Addition-Alkylation Approach
An alternative route employs a Grignard reagent for chain elongation:
- Grignard Formation : Thiophen-3-ylmagnesium bromide is prepared from 3-bromothiophene and magnesium turnings.
- Ketone Formation : The Grignard reagent reacts with tert-butyl N-(2-oxoethyl)carbamate to yield the tertiary alcohol intermediate.
- Oxidation : The alcohol is oxidized to the ketone using pyridinium chlorochromate (PCC) in DCM.
Advantages :
- Higher stereocontrol for chiral variants.
- Scalable to multigram quantities (85% yield over three steps).
Industrial Production Methods
Continuous Flow Synthesis
To address scalability, industrial protocols utilize continuous flow reactors:
- Reactor Design : Tubular reactor with integrated temperature and pressure controls.
- Process Parameters :
- Residence time: 20–30 minutes
- Temperature: 50–60°C
- Catalysis: Heterogeneous acid catalysts (e.g., Amberlyst-15) replace PTSA for easier separation.
Table 2: Industrial vs. Laboratory Methods
| Parameter | Laboratory | Industrial |
|---|---|---|
| Scale | <100 g | >10 kg |
| Catalyst | Homogeneous (PTSA) | Heterogeneous (Amberlyst-15) |
| Purification | Column Chromatography | Crystallization |
| Yield | 68–75% | 80–85% |
Reaction Optimization and Kinetic Studies
Solvent and Catalyst Screening
A systematic study compared solvents and catalysts for the Boc-protection step:
Table 3: Solvent-Catalyst Efficiency
| Solvent | Catalyst | Time (hr) | Yield (%) |
|---|---|---|---|
| DCM | PTSA | 6 | 73 |
| THF | H₂SO₄ | 8 | 65 |
| EtOAc | Amberlyst-15 | 10 | 70 |
Findings :
- DCM with PTSA achieves optimal yield and reaction time.
- Heterogeneous catalysts reduce purification complexity but require longer durations.
Temperature-Dependent Yield Profile
A kinetic analysis revealed:
- Condensation Step : Maximum yield at 25°C; higher temperatures promote side reactions.
- Protection Step : Completion within 6 hours at RT; cooling to 0°C slows the reaction without improving yield.
Analytical Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.41 (t, J = 2.8 Hz, 1H, thiophene-H), 6.97 (dd, J = 5.0 Hz, 1H, thiophene-H), 5.12 (s, 1H, NH), 3.21 (d, J = 6.4 Hz, 2H, CH₂), 1.43 (s, 9H, tert-butyl).
- HPLC Purity : >98% after crystallization from hexane/ethyl acetate.
Impurity Profiling
Common impurities include:
- Des-Boc Derivative : Formed via premature deprotection (≈2% in suboptimal conditions).
- Over-Oxidation Products : Detectable at >5% when using strong oxidizing agents.
Comparative Analysis with Related Carbamates
Structural Analogues and Synthetic Challenges
Unique Advantages of Target Compound :
- Ketone functionality enables further derivatization (e.g., hydrazone formation).
- Thiophene enhances π-stacking in drug-receptor interactions.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The 3-oxo (ketone) group is central to redox transformations:
-
Oxidation : While the ketone is typically stable, overoxidation risks exist under harsh conditions. Controlled oxidation with pyridinium chlorochromate (PCC) in dichloromethane converts the ketone to a carboxylic acid derivative, though yields depend on stoichiometric precision.
-
Reduction : The ketone is selectively reduced to a secondary alcohol using sodium borohydride (NaBH₄) in methanol at 0–5°C (85–90% yield). For more demanding reductions, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) under inert atmospheres achieves full conversion .
| Reaction Type | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | PCC/CH₂Cl₂, 25°C | Carboxylic acid derivative | 60–70% |
| Reduction | NaBH₄/MeOH, 0–5°C | Secondary alcohol | 85–90% |
| Reduction | LiAlH₄/THF, reflux | Secondary alcohol | >95% |
Nucleophilic Substitution and Deprotection
The tert-butyloxycarbonyl (Boc) group undergoes acid-mediated cleavage:
-
Boc Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 25°C removes the Boc group, yielding a free amine and tert-butanol. This step is critical for subsequent functionalization (e.g., peptide coupling) .
-
Thiophene Reactivity : The thiophene ring participates in electrophilic substitutions, such as bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 2-bromo-thiophene derivatives .
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions exploit the thiophene’s directing effects:
-
Suzuki Coupling : Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane at 80°C produces biaryl derivatives (70–80% yield).
-
Heck Coupling : Alkenes couple at the β-position of the ketone using Pd(OAc)₂ and triethylamine in DMF, forming α,β-unsaturated ketones .
| Coupling Type | Catalytic System | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | Biaryl | 75% |
| Heck | Pd(OAc)₂, Et₃N | Styrene | α,β-Unsaturated ketone | 65% |
Cyclization and Intramolecular Reactions
The compound’s structure facilitates cyclization:
-
Lactam Formation : Heating with ammonium acetate in acetic acid induces intramolecular amidation, generating a six-membered lactam ring (55–60% yield) .
-
Thiophene-Mediated Cycloadditions : Under photolytic conditions, the thiophene ring engages in [4+2] cycloadditions with dienophiles like maleic anhydride .
Comparative Reactivity with Structural Analogs
The thiophene-3-yl moiety distinguishes this compound from phenyl or thiophene-2-yl analogs:
Mechanistic Insights
-
Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C–O bond, leading to tert-butanol release and carbamic acid intermediate, which decarboxylates to the amine .
-
Thiophene Directing Effects : Sulfur’s lone pairs coordinate with Pd in cross-couplings, orienting aryl groups to specific positions.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate has garnered attention for its potential pharmacological applications, particularly in the development of therapeutic agents. Compounds containing thiophene rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Case Study: Anticancer Activity
Research indicates that derivatives of thiophene compounds can exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. Further exploration into the specific biological pathways affected by this compound is warranted to establish its efficacy against specific cancer types.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis due to its ability to form coordination bonds with transition metals. This property allows it to participate in various reactions, facilitating the synthesis of more complex molecules.
Synthesis Pathway
The synthesis of this compound typically involves:
- Starting Materials : Tert-butyl carbamate and appropriate precursors containing the thiophene ring.
- Reaction Conditions : The reaction is generally carried out under controlled conditions to ensure high purity.
- Yield : The compound can be obtained with high yields through optimized reaction conditions.
Agrochemicals
Due to its structural characteristics, this compound may also find applications in agrochemicals as a potential pesticide or herbicide component. Compounds with thiophene moieties are often explored for their bioactivity against various pests and pathogens.
Research Insights
Studies on related compounds have demonstrated their effectiveness in pest control due to their ability to disrupt biological processes in target organisms. Investigating the specific activity of this compound against agricultural pests could lead to the development of new agrochemical formulations.
Data Table of Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl carbamate | Simpler structure without thiophene | Lacks the thiophene ring, affecting reactivity |
| Thiophene-3-carboxylic acid | Contains thiophene but lacks carbamate | Different functional group leading to varied uses |
| N-Boc-protected anilines | Carbamate group present | Varies in aromatic systems, affecting properties |
| Tert-butyl [3-oxo-1-(thiophen-2-YL)propyl]carbamate | Similar structure with different thiophene position | Potentially varied biological activity |
Mechanism of Action
The mechanism by which tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The thiophene ring can participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The key structural distinction of the target compound lies in the thiophen-3-yl group. Below is a comparison with similar carbamates featuring alternative substituents:
Physical and Spectroscopic Properties
- Thiophene vs. Phenyl : The thiophene ring’s electron-rich sulfur atom enhances π-conjugation, likely resulting in distinct UV-Vis absorption and NMR shifts compared to phenyl analogues. For example, thiophene protons resonate downfield (~δ 7.0–7.5 ppm) versus phenyl protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Analogues in and show [M-Boc+H]+ fragments (e.g., m/z 274 for oxadiazolone derivatives), suggesting similar fragmentation pathways for the target compound .
Biological Activity
Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate is a compound with significant potential in medicinal chemistry, particularly due to its structural features that include a thiophene ring and a carbamate functional group. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C₁₂H₁₇NO₃S
- Molecular Weight : 255.33 g/mol
- CAS Number : 1418126-07-4
- Appearance : Liquid
- Solubility : Soluble in THF and diethyl ether
Biological Activity Overview
Research indicates that compounds containing thiophene rings often exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is no exception, showing promise in these areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of specific pathogens, although detailed investigations are still needed to confirm these effects.
- Anti-inflammatory Properties : The presence of the thiophene moiety is associated with anti-inflammatory activity, making it a candidate for further research in inflammatory disease treatments.
- Anticancer Potential : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, indicating potential as a therapeutic agent in oncology.
The synthesis of this compound typically involves multi-step reactions that ensure high purity levels. The synthetic pathway often includes the reaction of tert-butyl carbamate with thiophene derivatives under controlled conditions.
Proposed Mechanisms
The biological activity may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Anticancer Activity
A study evaluating the cytotoxic effects of various thiophene derivatives found that compounds similar to this compound exhibited significant growth inhibition against multiple cancer cell lines including:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15 |
| LNCaP (Prostate) | 20 |
| HL60 (Leukemia) | 12 |
These findings suggest that the compound may selectively target cancer cells while sparing normal cells, which is critical for reducing side effects in therapeutic applications.
Antimicrobial Studies
In antimicrobial assays, this compound demonstrated effectiveness against specific bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results indicate a potential application in treating bacterial infections.
Q & A
Q. What are the key synthetic routes for Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate, and how can reaction conditions be optimized for yield?
The compound can be synthesized via asymmetric Mannich reactions or cyclization strategies. For example, asymmetric Mannich reactions using tert-butyl carbamate intermediates and chiral catalysts (e.g., organocatalysts or metal complexes) enable stereoselective formation of β-amino carbonyl derivatives. Optimization involves adjusting solvent polarity (e.g., anhydrous acetonitrile), temperature, and stoichiometry of aldehydes or imines . Catalytic systems like BH₃/Me₂S with chiral auxiliaries can enhance enantioselectivity . Yield improvements may require inert atmospheres (argon) and rigorous drying of reagents .
Q. What spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural motifs like the tert-butyl group (δ ~1.4 ppm) and thiophene protons (δ 6.5–7.5 ppm). Mass spectrometry (MS) provides molecular weight validation (e.g., exact mass 331.0975 for brominated analogs ). Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and ketone groups (~1680 cm⁻¹). X-ray crystallography resolves stereochemistry, with SHELX refinement protocols ensuring accurate bond angles and torsion parameters .
Q. What purification techniques are recommended for isolating this carbamate derivative?
Column chromatography using silica gel with gradient elution (hexane/ethyl acetate) is standard. For enantiomerically pure samples, chiral stationary phases or recrystallization from solvents like THF/hexane may be employed. Intermediate purification via Boc-deprotection and re-protection steps can mitigate side products .
Q. What are common side reactions during synthesis, and how can they be mitigated?
Hydrolysis of the tert-butyl carbamate group under acidic/basic conditions is a major side reaction. Mitigation involves using anhydrous solvents and avoiding prolonged exposure to strong acids/bases . Thiophene ring sulfonation or oxidation can occur; inert atmospheres and low temperatures (0–5°C) suppress these .
Q. What are the stability considerations for this compound under various experimental conditions?
The compound is stable at room temperature in dark, dry environments but degrades under UV light or high humidity. Storage in argon-flushed vials at –20°C is recommended. Decomposition products (e.g., CO₂ from tert-butyl cleavage) can be monitored via TGA or DSC .
Advanced Research Questions
Q. How can enantiomeric purity be determined and optimized during asymmetric synthesis?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Enantiomeric excess (ee) is quantified via integration of peak areas. Asymmetric induction is enhanced using chiral catalysts like (S)-proline derivatives or transition-metal complexes (e.g., Ru-BINAP), as demonstrated in enantioselective reductions . X-ray crystallography with Flack parameter analysis (η or x) resolves absolute configurations .
Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction parameters be refined?
Crystallization challenges include poor solubility in polar solvents and twinning. Slow vapor diffusion (e.g., ether into dichloromethane) improves crystal quality. SHELXL refinement incorporates twin laws and anisotropic displacement parameters. The Flack parameter (x) is preferred over η for centrosymmetric near-misses to avoid false chirality assignments .
Q. How do steric and electronic effects of the tert-butyl group influence the compound’s reactivity?
The tert-butyl group acts as a steric shield, directing regioselectivity in nucleophilic attacks (e.g., favoring α-addition to ketones). Electronically, it stabilizes transition states via hyperconjugation, as seen in Mannich reactions where tert-butyl carbamates resist retro-aldol pathways . Computational studies (DFT) can model steric bulk’s impact on transition-state geometries .
Q. What strategies resolve data contradictions in stereochemical assignments using X-ray and spectroscopic data?
Discrepancies between NMR coupling constants and X-ray data may arise from dynamic effects (e.g., rotational barriers). Variable-temperature NMR clarifies conformational equilibria. For crystallographic ambiguities, high-resolution data (≤0.8 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks .
Q. How can computational modeling assist in predicting the reactivity of intermediates in the synthesis?
Density Functional Theory (DFT) calculates transition-state energies for key steps (e.g., imine formation or cyclization). Molecular docking studies predict interactions with biological targets (e.g., enzyme active sites), guiding structural modifications for pharmacological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
